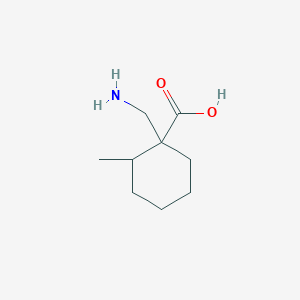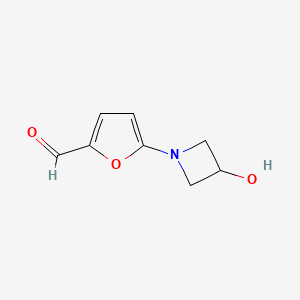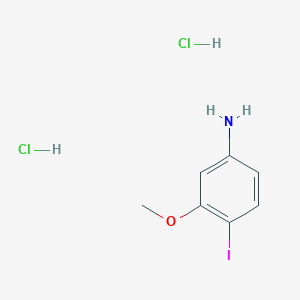
2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene is a fluorinated organic compound with the molecular formula C10H10ClF. It is a derivative of tetrahydronaphthalene, characterized by the presence of both chlorine and fluorine atoms on the aromatic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene typically involves the halogenation of tetrahydronaphthalene derivatives. One common method is the electrophilic aromatic substitution reaction, where tetrahydronaphthalene is treated with chlorine and fluorine sources under controlled conditions. The reaction may require catalysts such as iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by selective halogenation. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-chloro-6-fluoro-1-tetralone, while substitution reactions can produce various functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through various pathways:
Vergleich Mit ähnlichen Verbindungen
2-Chloro-6-fluorotoluene: A related compound with similar halogenation but different structural framework.
1,2,3,4-Tetrahydronaphthalene: The parent compound without halogenation, used as a reference for studying the effects of chlorine and fluorine substitution.
Uniqueness: 2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene is unique due to the combined presence of chlorine and fluorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C10H10ClF |
|---|---|
Molekulargewicht |
184.64 g/mol |
IUPAC-Name |
2-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10ClF/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h2,4,6,9H,1,3,5H2 |
InChI-Schlüssel |
CQKAJQXXAYMRKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1Cl)C=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)






![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)


![2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]acetic acid](/img/structure/B13190085.png)
